CNQX disodium salt
Overview
Description
CNQX (disodium) or 6-cyano-7-nitroquinoxaline-2,3-dione disodium is a potent, competitive antagonist of the AMPA and kainate receptors, which are types of ionotropic glutamate receptors. This compound is widely used in neuroscience research to study excitatory synaptic transmission and the role of glutamate receptors in various physiological and pathological processes .
Mechanism of Action
Target of Action
CNQX disodium salt is a potent antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors . These receptors are collectively referred to as non-N-methyl-D-aspartate (non-NMDA) glutamate receptors . AMPA and kainate receptors play a crucial role in fast excitatory synaptic transmission in the central nervous system .
Mode of Action
This compound interacts with its targets, the AMPA and kainate receptors, by competitively inhibiting them . The IC50 values are 0.3 μM for AMPA and 1.5 μM for kainate receptors . This means that this compound binds to these receptors and prevents the activation by their natural ligands, thereby inhibiting the transmission of excitatory signals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic synaptic transmission pathway . By antagonizing the AMPA and kainate receptors, this compound inhibits the excitatory synaptic transmission mediated by these receptors . This results in the suppression of the downstream effects of these pathways, which include various neuronal activities .
Pharmacokinetics
It is noted that this compound is a more water-soluble form of cnqx , which suggests that it may have good bioavailability.
Result of Action
The antagonistic action of this compound on AMPA and kainate receptors leads to several molecular and cellular effects. It can be used to isolate GABA A receptor-mediated spontaneous inhibitory postsynaptic currents . It also antagonizes non-NMDA receptor-mediated responses in cultured cerebellar granule cells . Furthermore, this compound shows neuroprotective effects in models of ischemia and inhibits seizure-like activity in hippocampal neurons .
Biochemical Analysis
Biochemical Properties
CNQX disodium salt interacts with AMPA and kainate receptors, acting as an antagonist . The IC50 values are 0.3 μM for AMPA receptors and 1.5 μM for kainate receptors . This interaction inhibits the excitatory neurotransmission mediated by these receptors.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by antagonizing non-NMDA receptor-mediated responses in cultured cerebellar granule cells . It also shows neuroprotective effects in models of ischemia .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to AMPA and kainate receptors, inhibiting their function . It also acts as an antagonist at the glycine modulatory site on the NMDA receptor complex .
Metabolic Pathways
This compound is involved in the glutamatergic neurotransmission pathway by interacting with AMPA and kainate receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CNQX (disodium) involves the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with nitronium tetrafluoroborate to introduce the nitro group at the 7-positionThe final product is then converted to its disodium salt form to enhance its water solubility .
Industrial Production Methods
Industrial production of CNQX (disodium) typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
CNQX (disodium) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro and cyano groups. It can also participate in reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amino group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of CNQX, while reduction reactions can produce aminoquinoxaline derivatives .
Scientific Research Applications
CNQX (disodium) is extensively used in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry .
Neuroscience: It is used to study the role of AMPA and kainate receptors in synaptic transmission and plasticity. .
Pharmacology: The compound is used to investigate the pharmacological properties of glutamate receptor antagonists and their potential therapeutic applications in conditions such as epilepsy, ischemia, and neurodegenerative diseases
Biochemistry: CNQX (disodium) is employed in studies involving receptor-ligand interactions, receptor trafficking, and signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
DNQX (6,7-dinitroquinoxaline-2,3-dione): Another potent AMPA/kainate receptor antagonist with similar properties to CNQX (disodium).
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): A selective AMPA receptor antagonist with higher specificity compared to CNQX (disodium).
GYKI 52466 (1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine): A non-competitive AMPA receptor antagonist with different binding properties.
Uniqueness
CNQX (disodium) is unique due to its dual antagonistic action on both AMPA and kainate receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. Its water-soluble disodium salt form also enhances its usability in experimental settings .
Properties
IUPAC Name |
disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXDDPGRZKUGDG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2N4Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019070 | |
Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479347-85-8 | |
Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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